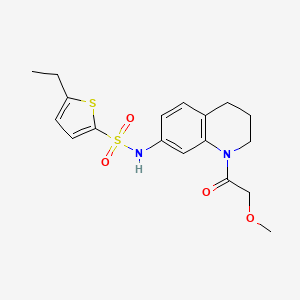

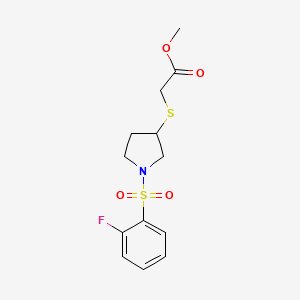

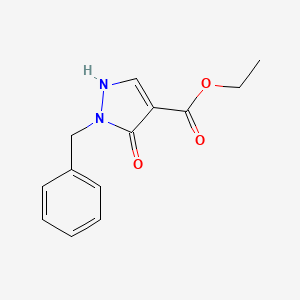

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with nitrogen . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

Pyrrolidine derivatives can show excellent potency towards certain targets but may also have undesirable activity against others .Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationships

A series of compounds, including derivatives of methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate, have been synthesized and tested for various activities. These compounds, characterized by substitutions at specific positions, have shown significant variance in biological activities, including antiandrogenic properties. Some derivatives displayed pure antagonistic activities, while others exhibited partial agonistic effects. This variability underscores the importance of structural modifications in tuning the pharmacological profile of these compounds. Notably, one derivative, characterized by its potent antiandrogenic activity, has advanced into development for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Catalytic Applications

Nicotinium methane sulfonate (NMS), derived from related chemical structures, showcases the utility of such compounds in catalysis. NMS, synthesized from nicotine and methane sulfonic acid, acts as an efficient and economical catalyst in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. This highlights the role of these chemical frameworks in facilitating environmentally friendly chemical transformations, providing a green approach to synthesizing valuable pyridine derivatives (Tamaddon & Azadi, 2018).

Electrochemical Polymerization and Characterization

The electrochemical oxidation of related thiophene derivatives has been explored, resulting in the formation of electroactive polymers. These polymers exhibit specific properties depending on the solvent system used, with variations in ion insertion kinetics and electroactivity observed. This research avenue opens up potential applications in electronic and optoelectronic devices, where the tunable properties of such polymers can be leveraged for specific functionalities (Naudin et al., 2002).

Medicinal Chemistry and Drug Discovery

Compounds structurally related to this compound have been identified as novel inhibitors with specific target selectivity. For instance, derivatives targeting the PI3 kinase p110α, a crucial enzyme implicated in various cancers, demonstrate the potential therapeutic value of these compounds. Such inhibitors offer a promising approach to cancer therapy, with select compounds showing efficacy in preclinical models of cancer (Hayakawa et al., 2007).

Chemical Synthesis and Material Science

The synthesis and application of related compounds extend into material science, where their incorporation into novel polymers and materials has been explored. These materials exhibit unique properties, such as solubility in organic solvents, thermal stability, and mechanical strength, making them suitable for various applications ranging from electronics to coatings. The exploration of these compounds in material science underscores their versatility and potential for creating advanced materials with tailored properties (Liu et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S2/c1-19-13(16)9-20-10-6-7-15(8-10)21(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYXUMBSVGYGLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)

![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)

![9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398031.png)